3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate
Description
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at position 3 with a 4-methoxyphenyl group and at position 7 with a 2-methylpropanoate (isobutyrate) ester. Its molecular formula is C₂₀H₁₈O₅, with a monoisotopic mass of 342.11 g/mol.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12(2)20(22)25-15-8-9-16-18(10-15)24-11-17(19(16)21)13-4-6-14(23-3)7-5-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPOUDKBFQQTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the chromen-4-one core. This intermediate is then esterified with 2-methylpropanoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, alcohol derivatives, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenyl Ring (Position 3)
4-Chlorophenyl vs. 4-Methoxyphenyl
The substitution of the 4-methoxyphenyl group with a 4-chlorophenyl moiety (as in 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate, C₁₉H₁₅ClO₄) introduces significant electronic differences. The chloro group is electron-withdrawing, reducing electron density on the chromen ring, whereas the methoxy group is electron-donating. This difference may influence binding affinities to enzymatic targets, such as acetylcholinesterase (AChE), where electron-rich aromatic systems often enhance interactions with hydrophobic pockets .
2-Methoxyphenyl vs. 4-Methoxyphenyl
The positional isomer 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propionate (C₁₉H₁₆O₅) demonstrates the impact of substituent orientation. For example, para-substituents allow optimal spatial alignment for target binding, as seen in studies of flavonoid-based enzyme inhibitors .
Ester Group Variations (Position 7)
2-Methylpropanoate (Isobutyrate) vs. Propionate
The branched isobutyrate ester in the target compound enhances lipophilicity (logP ~3.2) compared to the straight-chain propionate ester in 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propionate (logP ~2.8). Increased lipophilicity may improve membrane permeability but reduce aqueous solubility, a critical factor in pharmacokinetics .
Dithiocarbamate Hybrids
Replacing the ester with a dithiocarbamate group, as in tert-butyl 4-(((3-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)propyl)thio)carbonothioyl)piperazine-1-carboxylate (8i), introduces sulfur atoms and bulkier substituents. Compound 8i (C₃₂H₃₇N₃O₇S₂) exhibits potent antiproliferative activity against PC-3 cells (IC₅₀ = 1.97 µM), highlighting how ester modifications can redirect biological activity toward specific pathways, such as MAPK signaling .
Glycosides vs. Esters
Glycosylation, as in formononetin 7-O-glucoside-6″-O-malonate (C₂₅H₂₄O₁₂), drastically alters physicochemical properties. The glucoside-malonate derivative has higher polarity (logP ~0.5) and improved water solubility compared to the lipophilic isobutyrate ester. However, glycosides may suffer from reduced bioavailability due to enzymatic hydrolysis in the gut .
Data Table: Structural and Functional Comparison
Key Research Findings
Notes
- The target compound’s structure balances lipophilicity and electronic effects, making it a promising candidate for further pharmacological studies.
- Comparative data underscore the importance of substituent position and functional group choice in drug design.
Biological Activity
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate, a synthetic compound belonging to the coumarin family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A chromenone core .
- A 4-methoxyphenyl group at the 3-position.
- A methyl group at the 2-position.
- A propanoate ester at the 7-position.
This structural composition contributes to its pharmacological properties, making it a subject of interest in various scientific fields.
Anticancer Properties
Research indicates that coumarin derivatives, including this compound, exhibit significant anticancer activity. The compound has been shown to:
- Inhibit tubulin polymerization, disrupting microtubule dynamics essential for cancer cell division.
- Induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.
Anti-inflammatory and Antimicrobial Effects
The compound demonstrates notable anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Studies have reported:
- Inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Antimicrobial activity against a range of pathogens, including bacteria and fungi.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes:
- Histone deacetylases (HDACs) : Implicated in cancer progression and other diseases.
- Cholinesterases : Important for neurodegenerative disorders.
Case Studies and Experimental Data
Recent studies have focused on the biological activity of this compound through various experimental approaches:
- Cytotoxicity Assays :
- Molecular Docking Studies :
Synthesis and Production
The synthesis of this compound involves several steps:
- Formation of the chromenone core via cyclization of a precursor under acidic conditions.
- Introduction of the methoxyphenyl group through Friedel-Crafts acylation.
- Methylation at the 2-position using alkylation reactions.
- Esterification with propanoic acid using coupling reagents like DCC .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound, highlighting their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxy group at position 7 | Known for strong fluorescence properties |
| Coumarin | Basic structure without substituents | Found naturally in many plants |
| 3-(Phenyl)-2-methylcoumarin | Phenyl group at position 3 | Exhibits potent anticancer activity |
Q & A
Q. What established synthetic methodologies are used for synthesizing 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate, and how are intermediates validated?
The compound is typically synthesized via multicomponent reactions involving chromen-4-one precursors and esterification agents. For example:
- Multicomponent protocols : A three-component reaction using 3-hydroxy-4H-chromen-4-one derivatives, methoxyphenyl boronic acids, and 2-methylpropanoate esters under acidic conditions (e.g., H2SO4 catalysis) .
- Validation of intermediates : Intermediates are characterized via HPLC-MS to confirm purity (>95%) and NMR (1H/13C) for structural verification. Key spectral markers include aromatic proton signals (δ 6.8–8.1 ppm) and carbonyl resonances (δ 170–175 ppm) .
Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms molecular packing and bond lengths (e.g., C=O bond: 1.22 Å). Disorder in substituents (e.g., methoxy groups) is resolved using SHELXL refinement .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
- Parameter screening : Use Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%).
- By-product analysis : Impurities (e.g., chlorinated derivatives) are identified via LC-MS and quantified using area normalization. For example, 6-chloro by-products form under excess Cl⁻ conditions and are minimized by controlling halogen sources .
Q. What strategies resolve contradictions in biological activity data across studies?
- Purity standardization : Ensure >99% purity via preparative HPLC (C18 columns, acetonitrile/water gradient) to exclude confounding effects from impurities .
- Assay replication : Test activity in parallel models (e.g., enzyme inhibition vs. cell-based assays) and validate with positive controls (e.g., known kinase inhibitors). Discrepancies in IC50 values may arise from differential cell permeability or metabolic stability .
Q. How do π-π stacking and hydrogen-bonding interactions in the crystal lattice influence physicochemical properties?
- Crystal engineering : SCXRD reveals π-π interactions (3.5–4.0 Å spacing) between chromenone rings, enhancing thermal stability (TGA: decomposition >250°C). Hydrogen bonds (O-H⋯O: 2.7–2.9 Å) improve solubility in polar solvents .
- Property modulation : Stronger π-π stacking correlates with reduced solubility in nonpolar solvents (logP ~3.5), impacting formulation strategies .
Q. What advanced analytical approaches are recommended for resolving polymorphic forms or solvate formation?
- Polymorph screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetone) and analyze via PXRD. Metastable forms are identified by distinct diffraction peaks (e.g., 2θ = 12.5°, 15.8°) .
- Dynamic vapor sorption (DVS) : Assess hygroscopicity to detect hydrate formation (mass change >5% at 90% RH) .
Q. How can computational modeling complement experimental SAR studies for chromenone derivatives?
- Docking studies : Use AutoDock Vina to predict binding to targets (e.g., COX-2) based on methoxyphenyl positioning. Energy scores (<-7.0 kcal/mol) correlate with experimental IC50 values .
- QM/MM simulations : Evaluate electron density shifts at the 4-oxo group to explain reactivity in nucleophilic additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
